2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-(m-fluorophenyl)-
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Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-(m-fluorophenyl)- is a complex organosilicon compound. It belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity .
Preparation Methods
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-(m-fluorophenyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury (II) salts such as HgX2 (where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br). This reaction yields the corresponding 1-substituted silatranes in good yields
Chemical Reactions Analysis
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-(m-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common reagents and conditions used in these reactions include mercury (II) salts, oxidizing agents, and reducing agents. The major products formed from these reactions are typically 1-substituted silatranes .
Scientific Research Applications
This compound has a broad spectrum of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of other organosilicon compounds.
Biology: Its biological activity makes it a candidate for studies in medicinal chemistry and pharmacology.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-(m-fluorophenyl)- involves its interaction with molecular targets through its unique tricyclic structure. The silicon atom in the compound forms a distorted trigonal bipyramid coordination polyhedron, which plays a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-(m-fluorophenyl)- include other silatranes such as:
- 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-
- 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl-
These compounds share a similar tricyclic structure but differ in their substituents, which can significantly affect their chemical properties and applications .
Properties
CAS No. |
104724-17-6 |
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Molecular Formula |
C12H14FNO4Si |
Molecular Weight |
283.33 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one |
InChI |
InChI=1S/C12H14FNO4Si/c13-10-2-1-3-11(8-10)19-16-6-4-14(5-7-17-19)9-12(15)18-19/h1-3,8H,4-7,9H2 |
InChI Key |
WDSFIEHSIYCKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CC(=O)O2)C3=CC=CC(=C3)F |
Origin of Product |
United States |
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